(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
CAS No.: 16934-77-3
Cat. No.: VC21270509
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16934-77-3 |
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Molecular Formula | C10H21N |
Molecular Weight | 155.28 g/mol |
IUPAC Name | (1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine |
Standard InChI | InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1 |
Standard InChI Key | RBMUAGDCCJDQLE-OPRDCNLKSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C |
SMILES | CC1CCC(C(C1)N)C(C)C |
Canonical SMILES | CC1CCC(C(C1)N)C(C)C |
Introduction
Chemical Properties and Structure
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine has the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. Its structure consists of a cyclohexane ring as the core, with an amino group (-NH₂) at position 1, an isopropyl group at position 2, and a methyl group at position 5, all with specific stereochemical orientations designated by the R configuration .
Table 1: Chemical Properties of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
Property | Value |
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CAS Number | 16934-77-3 |
Molecular Formula | C₁₀H₂₁N |
Molecular Weight | 155.28000 g/mol |
Exact Mass | 155.16700 |
LogP | 3.10620 |
PSA | 26.02000 |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
The compound is also known by several synonyms, including:
Stereochemistry and Isomerism
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine contains three stereogenic centers at positions 1, 2, and 5 of the cyclohexane ring, all with R configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement significantly distinguishes it from other stereoisomers of 2-isopropyl-5-methylcyclohexanamine .
The cyclohexane ring of this compound adopts a chair conformation, with the substituents occupying either equatorial or axial positions. The specific (1R,2R,5R) configuration determines the three-dimensional spatial arrangement of these substituents, which in turn affects various properties including:
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Molecular shape and conformation
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Intermolecular interactions
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Chemical reactivity
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Potential biological activity
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Optical activity
With three stereogenic centers, a total of 2³ = 8 stereoisomers are theoretically possible for 2-isopropyl-5-methylcyclohexanamine. The specific (1R,2R,5R) stereochemistry represents just one of these possible isomers.
Related Stereoisomers and Structural Analogues
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is structurally related to several other compounds, particularly other stereoisomers of 2-isopropyl-5-methylcyclohexanamine. Understanding these relationships helps contextualize its chemical properties and potential applications.
Table 2: Comparison with Related Compounds
The stereochemical differences between these compounds significantly impact their physical properties and chemical behaviors. For instance, the (1R,2S,5R) isomer (L-Menthylamine) has been more extensively studied and has documented applications in asymmetric synthesis and as a chiral auxiliary .
Analytical Characterization
The characterization of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine would typically involve several analytical techniques to confirm its structure, purity, and stereochemical configuration:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structural arrangement and stereochemistry.
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Mass Spectrometry: For confirming molecular weight and fragmentation patterns, with expected molecular ion peak at m/z 155.167.
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Infrared Spectroscopy: To identify functional groups, particularly the characteristic N-H stretching of the primary amine group.
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Optical Rotation: To confirm optical activity, which would be expected for this chiral molecule.
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Chiral Chromatography: For analyzing enantiomeric purity and potentially separating stereoisomers.
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X-ray Crystallography: If crystalline material can be obtained, this would provide definitive structural and stereochemical information.
Comparative Analysis of Stereoisomer Properties
The stereochemistry of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine distinguishes it from its stereoisomers in several important ways that can affect various properties:
Table 3: Potential Property Differences Between Stereoisomers
Property | Potential Impact of Stereochemistry |
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Physical State | Different crystal packing leading to potentially different physical states |
Melting/Boiling Points | Stereochemistry affects intermolecular forces and crystal packing |
Solubility | Different spatial arrangements can affect solvation and solubility profiles |
Reactivity | Steric accessibility of functional groups influenced by stereochemistry |
Biological Activity | Stereochemistry critical for receptor binding and biological recognition |
Optical Rotation | Different stereoisomers will have different specific rotation values |
The (1R,2S,5R) stereoisomer (L-Menthylamine) has been studied in the context of asymmetric synthesis and for the preparation of sulfonimidates . By comparison, specific research on the (1R,2R,5R) isomer is less documented in the available literature.
Research Significance and Future Directions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine represents an interesting research target in the field of stereochemistry and asymmetric synthesis for several reasons:
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Stereochemical Control: It presents challenges and opportunities for developing methods of stereochemical control in synthesis.
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Structure-Property Relationships: It provides a model system for studying how specific stereochemistry affects chemical and physical properties.
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Chiral Building Block: Its potential as a chiral building block for more complex molecules remains to be fully explored.
Future research directions might include:
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Development of efficient, stereoselective synthetic routes
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Exploration of its coordination chemistry with various metals
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Investigation of its potential as a chiral auxiliary in asymmetric reactions
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Studies of its possible biological activities and structure-activity relationships
Spectroscopic Data and Identification
While specific spectroscopic data for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is limited in the available literature, predicted spectral features based on its structure would include:
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¹H NMR: Expected signals would include:
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A broad signal for the NH₂ protons
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Multiple signals for the cyclohexane ring protons
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A doublet for the methyl group at position 5
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Two doublets for the isopropyl methyl groups
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A multiplet for the isopropyl CH
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¹³C NMR: Expected to show 10 carbon signals corresponding to:
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The cyclohexane ring carbons
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The isopropyl group carbons
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The methyl group carbon
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IR Spectrum: Key features would include:
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N-H stretching bands around 3300-3500 cm⁻¹
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C-H stretching bands for the aliphatic groups
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C-N stretching bands
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